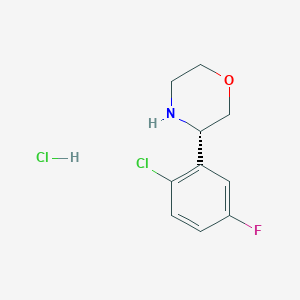

(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride

Description

(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride is a chiral morpholine derivative featuring a 2-chloro-5-fluorophenyl substituent at the 3-position of the morpholine ring. The stereochemistry at the 3-position (S-configuration) and the halogenated aromatic ring contribute to its unique physicochemical and biological properties. Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive agents targeting enzymes and receptors .

Properties

IUPAC Name |

(3S)-3-(2-chloro-5-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO.ClH/c11-9-2-1-7(12)5-8(9)10-6-14-4-3-13-10;/h1-2,5,10,13H,3-4,6H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATHMYLWXZFQNX-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-5-fluorophenyl group enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Chlorine displacement : In polar aprotic solvents (e.g., DMSO, DMF), the chloro substituent reacts with amines or alkoxides at elevated temperatures (80–120°C) .

-

Fluorine stability : The electron-withdrawing fluorine atom generally resists substitution unless under harsh conditions (e.g., strong bases like NaNH₂) .

Table 1: Representative NAS Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Potassium carbonate | DMSO, 20–30°C | Condensation intermediates | 64–85 | |

| Cyclohexanone | Toluene, reflux (140°C) | Spirooxindole derivatives | ~64 |

Ring-Opening Reactions

The morpholine ring undergoes acid- or base-mediated ring-opening:

-

Acidic conditions : Protonation of the morpholine oxygen increases ring strain, leading to cleavage. For example, HCl in dioxane facilitates hydrolysis to linear amines .

-

Basic conditions : Strong bases (e.g., KOH) deprotonate the ring, enabling nucleophilic attack at the α-carbon.

Key Observations :

-

Ring-opening is stereospecific, retaining configuration at the chiral center .

-

Products include β-amino alcohols or diamines, depending on the reagent .

Coupling Reactions

The aryl halide moiety participates in cross-coupling reactions:

-

Buchwald-Hartwig amination : Catalyzed by Pd(dba)₂/Xantphos, yielding aryl amines .

-

Suzuki-Miyaura coupling : Boronic acids react with the chloro substituent in the presence of Pd(PPh₃)₄ .

Example Protocol :

text1. Combine (S)-3-(2-Chloro-5-fluorophenyl)morpholine HCl (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (4:1). 2. Heat at 90°C for 12 h under N₂. 3. Isolate via column chromatography (hexane/EtOAc). Yield: ~70% [3][6].

Stability Under Hydrolytic and Thermal Conditions

-

Hydrolysis : Stable in neutral water but degrades in acidic/basic media (pH < 2 or > 10) to form 3-(2-Chloro-5-fluorophenyl)morpholine and HCl .

-

Thermal stability : Decomposes above 200°C, releasing HF and HCl gases.

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| pH 2 (HCl, 25°C) | Complete decomposition in 24 h | |

| pH 7 (H₂O, 60°C) | <5% degradation after 48 h | |

| Dry heat (150°C) | No decomposition for 1 h |

Scientific Research Applications

Antidepressant Properties

Research indicates that morpholine derivatives, including (S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride, exhibit significant inhibition of dopamine and norepinephrine uptake. These properties suggest potential applications in treating depression and other mood disorders. For instance, studies have shown that certain morpholine analogues can be more potent than established antidepressants like bupropion in inhibiting neurotransmitter uptake .

Nicotinic Acetylcholine Receptor Modulation

The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). It acts as an antagonist at the α3β4 subtype of nAChRs, which are implicated in nicotine addiction and neuroprotection. The selectivity and potency of this compound make it a candidate for further studies in addiction therapies .

Anti-Mycobacterial Activity

There is emerging evidence that compounds similar to this compound may inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship studies indicate that specific substitutions on the morpholine ring enhance anti-mycobacterial activity, suggesting a potential role in tuberculosis treatment .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several steps, typically starting from commercially available morpholine derivatives. The introduction of the 2-chloro-5-fluorophenyl moiety is crucial for enhancing the compound's biological activity.

Synthetic Pathways

Common synthetic routes include:

- N-alkylation of morpholine with 2-chloro-5-fluorobenzaldehyde.

- Subsequent hydrolysis and salt formation to yield the hydrochloride salt.

These methods allow for the modification of substituents to optimize pharmacological properties .

Structure-Activity Relationships

SAR studies reveal that variations in the aryl substituent significantly impact the compound's potency against various biological targets. For example, altering halogen substituents on the phenyl ring can enhance or decrease activity against dopamine transporters and nAChRs .

Treatment of Depression

A study demonstrated that a series of morpholine derivatives, including this compound, showed promising results in preclinical models for depression. The compounds exhibited dose-dependent effects on behavioral tests indicative of antidepressant activity .

Nicotine Addiction Studies

In another investigation, researchers evaluated the effects of this compound on nicotine-conditioned place preference models in rodents. The results indicated a significant reduction in nicotine-seeking behavior, supporting its potential as a therapeutic agent for smoking cessation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring contribute to the compound’s binding affinity and specificity. The morpholine ring can interact with various biological pathways, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

- Halogenation Effects : The 2-chloro-5-fluorophenyl group in the target compound introduces steric bulk and electronic effects distinct from analogs like A131337 (single fluorine) or A163106 (methoxy). Dual halogens may enhance binding to hydrophobic enzyme pockets or DNA .

- Stereochemistry : The (S)-configuration at the 3-position differentiates it from A131337 (R-configuration), which could lead to divergent biological activities due to enantioselective target interactions .

Biological Activity

(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 2-chloro-5-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring is significant as these substituents can enhance the compound's binding affinity to biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may play a role in various biological pathways. This inhibition can lead to altered cellular functions and therapeutic effects.

- Receptor Binding : It may act as an antagonist or agonist at certain receptors, modulating signaling pathways associated with neurological and psychiatric disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example:

- Antibacterial Activity : Studies have shown that halogenated morpholine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antimalarial Activity

In related studies, structural modifications of morpholine derivatives have been explored for antimalarial efficacy. For instance, compounds with similar structural features demonstrated low nanomolar activity against Plasmodium falciparum, indicating a potential pathway for developing new antimalarial agents .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Neurological Disorders : Investigations into the compound's effects on neurotransmitter systems suggest it may be beneficial in treating conditions like anxiety and depression by modulating serotonin and dopamine receptors.

- Cancer Research : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation in vitro. For example, compounds derived from similar morpholine structures exhibited IC50 values indicative of significant anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.